molecular formula C30H48N2O B12908729 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine CAS No. 57202-63-8

5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine

Cat. No.: B12908729
CAS No.: 57202-63-8
M. Wt: 452.7 g/mol
InChI Key: LAAHHGWTBCWDOW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Core in Organic Materials Science

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a fundamental building block in the development of advanced functional materials. tandfonline.comnih.gov Its electron-deficient nature, arising from the electronegative nitrogen atoms, plays a crucial role in creating materials with desirable electronic and optical properties. tandfonline.com This characteristic makes pyrimidine-based compounds vital for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. tandfonline.comnih.govnih.gov

In the realm of liquid crystals, the pyrimidine core is a popular component in commercial liquid crystal displays (LCDs). tandfonline.com The inclusion of the pyrimidine ring into a calamitic (rod-like) molecular structure influences the material's physicochemical and electro-optical properties. tandfonline.com Specifically, the transverse dipole moment created by the nitrogen atoms can lead to materials with high positive dielectric anisotropy, a key property for the operation of twisted nematic LCDs. rsc.org The rigid, highly conjugated π-system of the pyrimidine ring also contributes to the thermal stability and mesomorphic (liquid crystalline) behavior of these materials. tandfonline.com This unique combination of properties makes the pyrimidine scaffold a versatile tool for designing molecules with specific functions for next-generation technologies like flexible electronics and 4D printing. tandfonline.com

Evolution of Long-Chain Pyrimidine Derivatives in Contemporary Research

The evolution of pyrimidine-based materials has seen a significant focus on the incorporation of long, flexible alkyl or alkoxy chains. nih.gov The attachment of these chains to the rigid pyrimidine core is a critical strategy for inducing and controlling liquid crystalline behavior. nih.gov These flexible chains, typically containing six or more carbon atoms, facilitate the formation of various mesophases, such as nematic and smectic phases, by influencing molecular packing and promoting nano-segregation between the rigid cores and the flexible tails. nih.govresearchgate.net

Research has shown a clear structure-property relationship concerning chain length. Generally, increasing the length of the alkyl/alkoxy chains lowers the melting point of the compound and broadens the temperature range of the liquid crystal phases. koreascience.krrsc.org For instance, pyrimidine derivatives with shorter chains might only exhibit a narrow nematic phase, while those with longer chains (e.g., octyl, decyl) tend to display more ordered smectic phases. The presence of these smectic phases, which possess a higher degree of positional order, is crucial for applications in high-stability display devices and ferroelectric materials. researchgate.net The design of molecules with specific chain lengths allows for the fine-tuning of mesomorphic properties to meet the demands of advanced applications. koreascience.kr

Scope and Research Imperatives for 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine in Advanced Materials

The compound this compound represents a specific target within the broader class of long-chain pyrimidine derivatives. Its molecular structure, featuring two decyl chains, suggests a strong propensity for forming highly stable and ordered smectic liquid crystal phases. The symmetrical placement of these long chains is anticipated to enhance thermal stability, making it a candidate for devices that operate at elevated temperatures.

The primary research imperative for this compound is its detailed synthesis and characterization to establish a definitive structure-property relationship. While related compounds have been studied, providing insight into expected behaviors, precise experimental data for this compound is essential. Key areas for investigation include:

Mesomorphic Behavior: Determining the precise transition temperatures and thermodynamic parameters for its liquid crystal phases through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Anisotropic Properties: Quantifying its optical anisotropy (birefringence) and dielectric anisotropy, which are critical for electro-optical applications. tandfonline.commdpi.com

Photophysical Properties: Investigating its fluorescence and other photophysical characteristics to assess its potential for use in organic light-emitting devices or as a fluorescent probe. rsc.org

A comprehensive understanding of these properties will clarify the potential of this compound as a component in advanced material formulations, such as high-performance liquid crystal mixtures or organic semiconductors. While data on analogous compounds exist, direct experimental validation is a crucial next step for its practical application. For example, the closely related compound 5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine exhibits both Smectic C and Smectic A phases, indicating a rich mesomorphism that is likely to be present in the title compound as well. synthon-chemicals.com

Interactive Data Table: Physicochemical and Mesomorphic Properties of an Analogous Compound

The following table details the properties for 5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine, a compound structurally similar to the focus of this article. This data provides a strong indication of the expected properties for this compound.

PropertyValueReference
Compound Name 5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine synthon-chemicals.com
CAS Number 57202-62-7 synthon-chemicals.com
Mesophase Behavior Cr 37 SmC 68.5 SmA synthon-chemicals.com
Description Crystalline solid (Cr) melts at 37°C into a Smectic C (SmC) phase. The SmC phase transitions to a Smectic A (SmA) phase at 68.5°C. synthon-chemicals.com

Properties

CAS No.

57202-63-8

Molecular Formula

C30H48N2O

Molecular Weight

452.7 g/mol

IUPAC Name

2-(4-decoxyphenyl)-5-decylpyrimidine

InChI

InChI=1S/C30H48N2O/c1-3-5-7-9-11-13-15-17-19-27-25-31-30(32-26-27)28-20-22-29(23-21-28)33-24-18-16-14-12-10-8-6-4-2/h20-23,25-26H,3-19,24H2,1-2H3

InChI Key

LAAHHGWTBCWDOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

Advanced Spectroscopic and Diffractional Characterization of 5 Decyl 2 4 Decyloxy Phenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrimidine (B1678525) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine, both ¹H and ¹³C NMR would provide definitive proof of its constitution.

In the ¹H NMR spectrum , distinct signals for each type of proton are expected. The aromatic region would show characteristic patterns for the pyrimidine and phenyl rings. The two protons on the pyrimidine ring (at positions 4 and 6) would likely appear as a singlet around 8.5-9.0 ppm, while the proton at position 5 is substituted. semanticscholar.orgchemicalbook.comresearchgate.net The para-substituted phenyl ring would give rise to two doublets, integrating to two protons each, typically in the range of 7.0-8.5 ppm. semanticscholar.org The aliphatic protons of the two decyl chains would produce a series of signals in the upfield region (0.8-4.1 ppm). Specifically, the terminal methyl groups (-CH₃) of both chains would appear as triplets around 0.8-0.9 ppm. The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) would be deshielded, appearing as a triplet around 4.0 ppm, while the methylene group attached directly to the pyrimidine ring would resonate around 2.7 ppm. The remaining methylene protons would form a complex multiplet in the 1.2-1.8 ppm range. organicchemistrydata.org

The ¹³C NMR spectrum provides information on the carbon framework. organicchemistrydata.orgchemicalbook.com The carbon atoms of the pyrimidine and phenyl rings would resonate in the downfield region (110-170 ppm). d-nb.infochemrxiv.orgresearchgate.net The carbon attached to the two nitrogens in the pyrimidine ring (C2) and the oxygen-bearing phenyl carbon would be the most deshielded. The aliphatic carbons of the decyl chains would appear in the upfield region (14-70 ppm), with the terminal methyl carbons resonating around 14 ppm and the ether-linked methylene carbon (-O-C H₂-) appearing around 68 ppm. chemrxiv.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Pyrimidine H-4, H-6~8.7sPyrimidine C-2, C-4, C-6, C-5157-165
Phenyl H (ortho to -OR)~8.4dPhenyl C (ipso, ortho, meta, para)114-162
Phenyl H (meta to -OR)~7.0d-O-CH₂-~68
-O-CH₂- (decyloxy)~4.0tPyrimidine-CH₂-~36
Pyrimidine-CH₂- (decyl)~2.7t-(CH₂)₈- and -(CH₂)₇-22-32
-(CH₂)₈- and -(CH₂)₇-1.2-1.8m-CH₃~14
-CH₃ (both chains)~0.9t

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The FT-IR spectrum is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the two decyl chains would be observed in the 2850-2960 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are expected in the 1450-1650 cm⁻¹ range. researchgate.netresearchgate.net A strong band corresponding to the C-O-C asymmetric stretching of the decyloxy group should be visible around 1250 cm⁻¹. researchgate.net

Raman spectroscopy , being complementary to FT-IR, would also be valuable. It is particularly sensitive to the vibrations of the non-polar and symmetric parts of the molecule. The breathing modes of the pyrimidine and phenyl rings would give rise to strong and sharp signals in the fingerprint region (below 1600 cm⁻¹), providing structural confirmation. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeTechniquePredicted Frequency (cm⁻¹)
Aromatic C-H StretchFT-IR, Raman3000 - 3100
Aliphatic C-H StretchFT-IR, Raman2850 - 2960
C=N, C=C Ring StretchFT-IR, Raman1450 - 1650
CH₂ BendingFT-IR~1470
C-O-C Asymmetric StretchFT-IR~1250
Aromatic Ring BreathingRaman~1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from fragmentation patterns. The molecular formula of this compound is C₃₂H₅₀N₂O, which corresponds to a molecular weight of approximately 482.75 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 482. sapub.org The fragmentation pattern would likely involve characteristic cleavages. Common fragmentation pathways for such molecules include the loss of the alkyl chains. For instance, cleavage of the decyl group attached to the pyrimidine ring and cleavage at the ether linkage are highly probable. This would lead to significant fragment ions corresponding to the loss of C₁₀H₂₁ (m/z 341) and OC₁₀H₂₁ (m/z 325). Further fragmentation of the aromatic core would also occur, consistent with the patterns observed for other pyrimidine derivatives. sapub.org

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Assignment
482[M]⁺ (Molecular Ion)
341[M - C₁₀H₂₁]⁺
325[M - OC₁₀H₂₁]⁺
185[C₁₂H₉N₂]⁺ (Phenylpyrimidine core fragment)

X-ray Diffraction (XRD) for Crystalline and Supramolecular Architectures of Pyrimidine Mesogens

X-ray Diffraction (XRD) is a powerful technique for investigating the arrangement of molecules in the crystalline and liquid crystalline states. For mesogenic compounds like this compound, XRD is crucial for identifying the type of liquid crystal phase (e.g., nematic, smectic) and for determining key structural parameters such as layer spacing. york.ac.uk

In the solid crystalline state at low temperatures, single-crystal XRD could determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like π-π stacking of the aromatic cores. In its liquid crystalline phases, small-angle XRD patterns would reveal the mesophase structure. Given the long alkyl/alkoxy chains, this compound is expected to exhibit smectic phases (e.g., Smectic A, Smectic C), which are characterized by a layered arrangement of molecules. synthon-chemicals.com XRD measurements would allow for the determination of the smectic layer spacing (d-spacing), providing insights into how the molecules are packed within the layers (e.g., interdigitated or non-interdigitated chains).

Table 4: Representative XRD Data for a Smectic Liquid Crystal Phase

ParameterDescriptionTypical Value Range
Smectic Layer Spacing (d)The thickness of one molecular layer, determined from the position of the primary small-angle diffraction peak.30 - 50 Å (dependent on molecular length and tilt)
Intermolecular Distance (D)The average distance between adjacent molecules within a layer, determined from the wide-angle diffuse peak.~4.5 Å

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2-phenylpyrimidine (B3000279) core of the title compound contains an extended π-conjugated system, which is expected to absorb UV radiation.

The spectrum would likely be characterized by strong absorption bands corresponding to π→π* transitions, typically occurring below 350 nm. researchgate.netnih.gov Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be present, often appearing as a shoulder on the tail of the stronger π→π* bands. researchgate.netrsc.org The position of the maximum absorption (λₘₐₓ) is influenced by the substituents; the electron-donating decyloxy group on the phenyl ring is expected to cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted 2-phenylpyrimidine. nih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound in Solution

Predicted λₘₐₓ (nm)AssignmentExpected Molar Absorptivity (ε)
~280 - 320π→π* transitionHigh (>10,000 L mol⁻¹ cm⁻¹)
~330 - 360n→π* transitionLow (<1,000 L mol⁻¹ cm⁻¹)

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to characterize thin films. It measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness, refractive index (n), and extinction coefficient (k).

For a material like this compound, ellipsometry would be invaluable for studying thin films prepared, for example, by spin-coating or vacuum deposition. By modeling the ellipsometric data (Ψ and Δ), one can accurately determine the film thickness, from nanometers to microns. Furthermore, the technique can provide the optical constants (n and k) as a function of wavelength. For an aligned liquid crystal film, where the molecules have a preferred orientation, generalized spectroscopic ellipsometry can be used to quantify the optical anisotropy (birefringence), i.e., the difference between the refractive indices parallel and perpendicular to the molecular long axis.

Table 6: Representative Data Obtainable from Spectroscopic Ellipsometry of a Thin Film

ParameterDescriptionTypical Result
Film ThicknessThe average thickness of the deposited organic layer.e.g., 100 nm ± 0.5 nm
Refractive Index (n) at 633 nmA measure of how much light slows down in the material. For an anisotropic film, n_ordinary (nₒ) and n_extraordinary (nₑ) would be determined.n_avg ≈ 1.5 - 1.7
Extinction Coefficient (k) at λₘₐₓA measure of light absorption at a specific wavelength. It will be non-zero in the UV absorption region.Correlates with UV-Vis spectrum
Birefringence (Δn = nₑ - nₒ)The difference in refractive indices for light polarized parallel and perpendicular to the optical axis of an aligned film.e.g., 0.1 - 0.2

Computational Studies and Molecular Modeling of 5 Decyl 2 4 Decyloxy Phenyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and molecular geometry of pyrimidine-based liquid crystals. These calculations provide fundamental insights into the molecule's stability, reactivity, and electronic properties. For calamitic (rod-like) liquid crystals, the molecular geometry, including the planarity of the aromatic core and the conformation of the flexible alkyl chains, is a key determinant of the liquid crystalline phases.

HOMO-LUMO Analysis and Energy Gaps in Pyrimidine (B1678525) Derivatives

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the chemical reactivity, kinetic stability, and optical properties of the molecule.

For pyrimidine derivatives, the HOMO is often localized on the electron-rich phenyl portion of the molecule, while the LUMO tends to be centered on the electron-deficient pyrimidine ring. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation.

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-phenylpyrimidine (B3000279)-6.89-1.235.66
2-(4-methoxyphenyl)pyrimidine-6.54-1.355.19
5-alkyl-2-(4-alkoxyphenyl)pyrimidine (Estimated)-6.2 to -6.5-1.5 to -1.84.4 to 4.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine and related compounds, the MEP map typically shows a negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring, indicating their electron-rich, nucleophilic character. Conversely, the hydrogen atoms of the aromatic rings and the alkyl chains exhibit a positive potential (blue regions), signifying their electrophilic nature. The oxygen atoms of the decyloxy group also contribute to the negative potential landscape. This electrostatic profile is instrumental in governing the intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which are fundamental to the formation of liquid crystalline phases.

Molecular Dynamics (MD) Simulations for Mesophase Behavior and Self-Assembly of Pyrimidine Liquid Crystals

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules and their self-assembly into ordered liquid crystalline phases. aps.orgnih.gov By solving the classical equations of motion for a system of molecules, MD simulations can predict the formation of nematic, smectic, and other mesophases, providing detailed information about molecular ordering and phase transitions.

For calamitic liquid crystals like this compound, MD simulations can elucidate how molecular features translate into macroscopic properties. Key parameters that can be extracted from these simulations include:

Order Parameters: Quantify the degree of orientational and positional order within the system.

Pair Distribution Functions: Describe the spatial arrangement of molecules relative to one another.

Layer Spacing: In smectic phases, this parameter defines the thickness of the molecular layers.

Simulations of structurally similar phenylpyrimidine liquid crystals have successfully reproduced experimentally observed phase sequences. nih.gov These studies highlight the importance of accurate force fields that can correctly capture the subtle balance of intermolecular forces, including van der Waals interactions, electrostatic forces, and torsional potentials within the flexible chains. For instance, MD simulations have been employed to study the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, a close analog of the title compound. aps.orgnih.gov

Structure-Property Predictions and Design Optimization through In Silico Approaches

The insights gained from computational studies are invaluable for establishing structure-property relationships and guiding the design of new liquid crystal materials with tailored properties. tandfonline.com By systematically modifying the molecular structure in silico—for example, by varying the length of the alkyl chains, altering the core structure, or introducing lateral substituents—researchers can predict the impact of these changes on mesophase stability, transition temperatures, and electronic properties.

This predictive capability accelerates the discovery of new materials for specific applications. For instance, for use in display technologies, it is often desirable to have a material with a broad nematic or smectic C phase range and specific dielectric and optical anisotropies. Computational modeling can help to identify promising candidate molecules before their synthesis, saving significant time and resources. The study of calamitic liquid crystals has benefited greatly from such structure-property relationship investigations. tandfonline.com

Charge Transfer Characteristics in Pyrimidine-Based Systems

The inherent donor-acceptor character of 2-phenylpyrimidine systems, with the phenyl group acting as the electron donor and the pyrimidine ring as the electron acceptor, gives rise to interesting charge transfer (CT) properties. Upon absorption of light, an electron can be promoted from the HOMO (primarily on the donor) to the LUMO (primarily on the acceptor), resulting in an excited state with a significant degree of charge separation.

This intramolecular charge transfer is a key process in many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties, which in turn depends on the molecular geometry, particularly the dihedral angle between the phenyl and pyrimidine rings.

Computational studies can quantify the extent of charge transfer by analyzing the changes in electron density distribution upon excitation and by calculating parameters such as the charge transfer distance and the dipole moment of the excited state. These calculations are crucial for understanding and optimizing the performance of pyrimidine-based materials in charge-transporting and light-emitting applications.

Optoelectronic and Electronic Applications of 5 Decyl 2 4 Decyloxy Phenyl Pyrimidine

Organic Light-Emitting Devices (OLEDs) Utilizing Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are recognized as crucial organic semiconducting materials due to the electron-deficient nature of the pyrimidine ring, which contains two nitrogen atoms at the 1 and 3 positions. nih.gov This inherent electron-accepting property, arising from the C=N double bonds, makes pyrimidine-based compounds highly suitable for various roles within OLEDs, including as electron transporting materials, emitters, and host materials. nih.govsigmaaldrich.comnih.gov

The electron-deficient character of the pyrimidine ring, when compared to benzene (B151609) and pyridine (B92270), imparts a greater electronically negative character to materials incorporating it. This leads to enhanced electron-injection and transport properties. google.com Pyrimidine derivatives have been successfully integrated into the electron transport layer (ETL) of OLEDs to facilitate the efficient movement of electrons from the cathode to the emissive layer. nih.govsigmaaldrich.com For instance, a non-phenanthroline based electron transport material, DPmPy-BP, which features a 2,6-di(pyrimidin-2-yl)pyridine skeleton, has demonstrated superior electron-injection properties and remarkable stability when combined with silver as an electron-injection layer. nih.gov This highlights the potential of pyrimidine-based structures, like 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine, to function effectively in the ETL of OLEDs. The specific molecular structure, such as the position of nitrogen atoms in peripheral pyridine rings of some pyrimidine-based ETMs, can lead to a 100-fold increase in electron mobility. google.com

Pyrimidine derivatives have been extensively developed as both emitters and host materials in OLEDs. nih.govsigmaaldrich.com As emitters, they have been incorporated into fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials. nih.gov For example, blue TADF emitters based on pyrimidine as the acceptor and a spiro-acridan-fluorene as the donor have achieved very high external quantum efficiencies, with one of the best performing devices reaching over 31%. synthon-chemicals.com

In the context of host materials, the bipolar nature of certain pyrimidine derivatives, which contain both electron-donating and electron-accepting moieties, is advantageous. epa.gov This bipolarity allows for a better balance of charge carriers (holes and electrons) within the emissive layer, leading to higher efficiency OLEDs. For example, pyrimidine-based bipolar hosts combined with donor units like carbazole (B46965) have been developed. epa.gov A notable example is 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm), which, when used as a host for a blue phosphorescent emitter, resulted in an OLED with a low turn-on voltage and high external quantum efficiency. While direct data for this compound as a host material is not available, its molecular structure suggests potential for such applications, especially given that longer alkyl chains can enhance thermal stability.

Table 1: Performance of Selected Pyrimidine-Based OLEDs

Emitter/Host Material Role Emitter Dopant Max. EQE (%) Emission Color Reference
2SPAc-PPM TADF Emitter - 31.45 Blue synthon-chemicals.com
1MPA Host Sky-blue Emitter 13.6 Blue (491 nm) vu.lt
Py2ICz Host Green Emitter 24.1 Green epa.gov

Chemoresponsive Liquid Crystal Sensors

The liquid crystalline nature of this compound, which exhibits a smectic phase, makes it a prime candidate for applications in chemoresponsive liquid crystal sensors. These sensors operate on the principle that the binding of an analyte to the liquid crystal interface disrupts the molecular ordering, leading to a detectable optical response. nih.gov

The functioning of liquid crystal sensors relies on the partitioning and diffusion of analyte molecules within the liquid crystal film. researchgate.net The chemical structure of the liquid crystal molecules, including the nature of their functional groups and alkyl chains, plays a crucial role in the selective binding of analytes. researchgate.net The presence of the electron-deficient pyrimidine ring in the liquid crystal structure can be leveraged for the detection of specific analytes. For example, pyrimidine-containing liquid crystals have been shown to undergo a surface-driven orientational transition in response to dimethylmethylphosphonate (DMMP), a nerve agent simulant, without interference from water, which is a significant advantage in practical sensing applications. bldpharm.com The long decyl and decyloxy chains of this compound would influence the partitioning of analytes into the liquid crystal film, with the length of the alkyl chains affecting the sensitivity of the sensor. researchgate.net

Computational chemistry plays a vital role in the design of new liquid crystal materials for selective chemical sensing. bldpharm.com Theoretical models can predict the binding energies between liquid crystal molecules and target analytes, as well as their interactions with functionalized surfaces. bldpharm.com This allows for the rational design of liquid crystals with enhanced selectivity and sensitivity. For instance, computational studies have successfully guided the design of pyrimidine-containing liquid crystals that exhibit a stronger binding to metal cation-functionalized surfaces compared to traditional liquid crystals like 5CB, while also showing a selective response to DMMP over water. bldpharm.com These computational predictions have been validated by experimental results, demonstrating the power of this approach in developing next-generation chemical sensors. bldpharm.com The design principles derived from such studies are directly applicable to optimizing the sensor performance of materials like this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
DPmPy-BP
2SPAc-PPM
1MPA
Py2ICz
4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine
5CB
BDT-PO-DPP

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic semiconductor layer. Liquid crystalline organic semiconductors, particularly those exhibiting highly ordered smectic phases, have garnered considerable attention for their potential to form uniform, large-area, and high-performance thin films. nih.govacs.orgnih.gov

The compound this compound belongs to the class of phenyl-pyrimidine liquid crystals. The long decyl and decyloxy chains attached to the core promote the formation of smectic liquid crystal phases. This is advantageous for OFET applications as the layered structure of smectic phases can facilitate efficient intermolecular charge hopping, a key mechanism for charge transport in organic semiconductors. Specifically, the highly ordered smectic E (SmE) phase has been identified as particularly beneficial for achieving high carrier mobility and device stability due to its herringbone-like molecular packing, which provides effective two-dimensional charge transport pathways. nih.govresearchgate.net

While specific experimental data on the OFET performance of this compound is not extensively documented in publicly available literature, research on structurally similar liquid crystalline semiconductors provides valuable insights into its potential. For instance, studies on other long-chain substituted phenyl-pyrimidine derivatives and other liquid crystalline systems like benzothieno-benzothiophene (BTBT) derivatives highlight the promise of this material class.

Table 1: Representative Performance of a High-Mobility Liquid Crystalline Organic Semiconductor

Organic Semiconductor Highest Reported Mobility (cm²/Vs) On/Off Ratio Deposition Method Reference
2-decyl-7-phenyl- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT-10) 13.9 > 10⁷ Solution-processed (spin-coating) nih.gov

This table presents data for a representative high-performance liquid crystalline semiconductor to illustrate the potential of this material class.

The data presented for Ph-BTBT-10, a material that also exhibits a SmE phase, underscores the high-performance levels that can be achieved with liquid crystalline semiconductors. nih.gov The high mobility, comparable to that of amorphous silicon, is a direct result of the high degree of molecular order in the solid state that is templated by the liquid crystal phase. acs.org The solution-based processing of these materials further enhances their appeal for large-area and low-cost electronics. nih.gov The role of thermal annealing is also crucial, as it can significantly improve the crystallinity and, consequently, the charge carrier mobility of the semiconductor film. nih.govnih.gov For this compound, its propensity to form stable and broad smectic phases suggests it could be a promising candidate for similar high-performance OFET applications, although further experimental verification is required.

Photonic and Nonlinear Optical Materials Based on Pyrimidine Cores

The pyrimidine core, being an electron-deficient aromatic system, is an excellent building block for materials with interesting photonic and nonlinear optical (NLO) properties. rsc.org When combined with electron-donating groups, a "push-pull" molecular architecture is created, which can lead to a large change in dipole moment upon excitation and, consequently, significant NLO effects. researchgate.netjocpr.com This makes pyrimidine derivatives, including this compound, attractive for applications in areas such as optical switching, frequency conversion, and optical data storage. rsc.orgrsc.org

The NLO properties of organic molecules are often assessed using techniques like the Z-scan method, which can determine both the nonlinear absorption and nonlinear refraction of a material. capes.gov.brucf.edu Theoretical calculations, such as those based on Density Functional Theory (DFT), are also employed to predict the hyperpolarizability (a molecular-level NLO property) of new compounds and to understand structure-property relationships. jocpr.comnih.gov For instance, theoretical studies on helical pyridine-pyrimidine oligomers have shown that the NLO response can be tuned by the addition and positioning of substituent groups.

The long alkyl chains in this compound, while primarily influencing its liquid crystalline behavior, can also impact its NLO properties by affecting molecular packing in the solid state or in thin films. The self-assembling nature of this compound could potentially be harnessed to create well-ordered domains, which is often a prerequisite for maximizing the bulk NLO response of a material.

Table 2: General Nonlinear Optical Properties of Pyrimidine Derivatives

Property Significance Typical Investigation Methods
Second-Order NLO (e.g., Second Harmonic Generation) Frequency doubling of light Kurtz powder technique, Hyper-Rayleigh Scattering
Third-Order NLO (e.g., Third Harmonic Generation, Optical Kerr Effect) All-optical switching, optical limiting Z-scan, Degenerate Four-Wave Mixing

This table provides a general overview of NLO properties and the methods used to study them in the context of pyrimidine derivatives.

Self Assembly and Supramolecular Architectures of 5 Decyl 2 4 Decyloxy Phenyl Pyrimidine

Principles of Self-Assembly in Pyrimidine (B1678525) Derivatives

The self-assembly of pyrimidine derivatives is a process where molecules spontaneously organize into ordered and functional structures or patterns. mdpi.com This organization is governed by non-covalent intermolecular interactions. researchgate.net The molecular design of these compounds, particularly the presence of aromatic rings and functional groups capable of acting as hydrogen bond donors and acceptors, dictates the resulting supramolecular architecture. researchgate.net

In many pyrimidine-based systems, the combination of a rigid core and flexible peripheral chains is a key design principle. The rigid core, often containing aromatic rings like phenyl and pyrimidine, provides a platform for directional interactions, while the flexible chains influence the packing and phase behavior. The ultimate goal in designing such systems is to control the arrangement of molecular units in predefined ways to create materials with specific, technologically useful properties. researchgate.net

Formation of Supramolecular Structures (e.g., Fibers, Networks)

The specific intermolecular interactions within pyrimidine derivatives can lead to the formation of various well-defined supramolecular structures. For instance, studies on certain 5-(arylmethylene)pyrimidine derivatives have shown that molecules can link together to form extended one-dimensional chains. researchgate.net These chains can further associate to create more complex architectures.

In other systems, the interplay of different non-covalent forces can result in the formation of three-dimensional supramolecular polymer networks, which are structures of crosslinked macromolecules connected by transient, non-covalent bonds. synthon-chemicals.com The formation of such networks is a hallmark of many soft materials that exhibit properties like stimulus-responsiveness and self-healing. synthon-chemicals.com While direct evidence for fiber or network formation by 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine is not available, the presence of long alkyl chains suggests a propensity for forming layered (smectic) liquid crystal phases, which are a type of highly ordered supramolecular structure. A closely related compound, 5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine, exhibits both Smectic C and Smectic A liquid crystal phases at different temperatures, indicating a high degree of self-organization into layers.

Table 1: Mesophase Behavior of a Structurally Similar Pyrimidine Derivative

Compound Name CAS Number Mesophase Behavior
5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine 57202-62-7 Cr 37 SmC 68.5 SmA

Data sourced from SYNTHON Chemicals Shop. This table illustrates the liquid crystalline phases (Smectic C and Smectic A) formed by a compound structurally analogous to this compound, with transition temperatures in degrees Celsius.

Applications of Self-Assembled Pyrimidine Materials in Nanomaterials Science

The ability of pyrimidine derivatives to self-assemble into ordered structures makes them valuable components in the field of nanomaterials science. nih.gov The resulting materials can have unique optical, electronic, and biological properties. researchgate.net

Self-assembled pyrimidine-based materials can be utilized as templates or scaffolds for the creation of more complex nanostructures. nih.gov For example, recent research has shown that pyrimidine Schiff bases can be used in the synthesis of selenium nanoparticles. nih.gov These organic molecules can act as stabilizing agents during the formation of the nanoparticles, leading to materials with enhanced anti-proliferative activity for potential cancer therapy. nih.gov

Furthermore, the ordered arrangement in self-assembled systems can be harnessed for applications in electronics and sensors. Materials that form well-defined liquid crystal phases can be used in display technologies. The development of polymer self-assembled materials also opens up applications in fields such as drug delivery, tissue engineering, and energy materials like solar cells and catalysts. nih.gov

Crystal Engineering and Molecular Packing in Pyrimidine Systems

Crystal engineering is the design and synthesis of functional solid-state structures, which relies on understanding and utilizing intermolecular interactions. researchgate.net In pyrimidine systems, crystal engineering focuses on controlling the molecular packing in the solid state to achieve desired properties.

The conformation of these molecules is often defined by the dihedral angles between the pyrimidine ring and any attached aryl substituents. The interplay between the molecular shape and the specific intermolecular interactions dictates the final crystal packing. While a crystal structure for this compound is not publicly available, it is expected that its packing would be dominated by the segregation of the rigid aromatic cores and the flexible aliphatic chains, a common feature in calamitic (rod-like) liquid crystals.

Future Research Directions and Emerging Applications for 5 Decyl 2 4 Decyloxy Phenyl Pyrimidine

Exploration of Novel Pyrimidine (B1678525) Architectures for Enhanced Performance

The performance of liquid crystal materials is intrinsically linked to their molecular architecture. For 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine, future research is geared towards modifying its core structure to unlock enhanced functionalities. One promising avenue is the development of "de Vries-like" smectic liquid crystals. aps.orgnih.gov These materials are engineered to exhibit minimal layer shrinkage during the transition between smectic phases (SmA* to SmC*), a critical requirement for creating defect-free and fast-switching electro-optical devices like ferroelectric liquid crystal displays. aps.org By incorporating features such as chiral epoxy groups or specialized terminal chains (e.g., siloxane or perfluoro) onto the 5-phenylpyrimidine (B189523) core, researchers can create materials with de Vries coefficients approaching the ideal value of 1 (indicating zero layer shrinkage). aps.orgresearchgate.net

Another area of exploration involves creating bent-core (or "banana-shaped") monomers based on the pyrimidine scaffold. rsc.orgresearchgate.netajchem-a.com These architectures can exhibit unique polar ordering and photo-switchable properties, especially when functional groups like azobenzene (B91143) are incorporated. rsc.orgresearchgate.net Such molecules are of interest for their potential in photosensitive materials and advanced displays. The goal is to establish clear structure-property relationships to fine-tune mesomorphic behavior for specific applications. tandfonline.com

The following table details how modifications to the basic pyrimidine structure influence liquid crystalline properties, drawing on findings from related compounds.

Compound/ArchitectureKey Structural FeatureResulting Property/Phase BehaviorPotential Application
5-Phenylpyrimidine with siloxane chainSiloxane termination on a chiral coreExhibits de Vries-like properties with minimal layer contraction (1.2-1.7%). nih.govresearchgate.netDefect-free, fast-switching ferroelectric displays. aps.org
Pyrimidine-based bent-core monomerAzobenzene side armsPhoto-switchable; displays stable enantiotropic B6 phase in higher homologues. rsc.orgresearchgate.netPhotosensitive materials, optical storage devices. researchgate.net
2,5-disubstituted pyrimidine with long alkyl chainse.g., this compoundInduces a broad smectic phase, enhancing thermal stability. High-temperature applications, stable liquid crystal displays.
2,5-disubstituted pyrimidine with chiral centerIntroduction of a chiral groupCan induce a chiral smectic C (SmC*) phase with ferroelectric properties. tandfonline.comLow threshold voltage, fast-switching electro-optical devices. researchgate.net

Integration into Flexible and Wearable Electronics

The inherent flexibility and solution processability of organic crystalline materials make them ideal candidates for the next generation of flexible electronics. rsc.org Pyrimidine-based liquid crystals like this compound are well-suited for these applications due to their excellent electronic characteristics and compatibility with flexible substrates. tandfonline.comrsc.org Their use is being explored in a variety of devices, including flexible displays, image sensors, and even artificial skin. rsc.org

The ability of these materials to self-organize and form well-ordered domains with minimal defects is crucial for ensuring uniform device performance. rsc.org Future research will focus on optimizing the assembly of these liquid crystals on flexible polymers to create high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tandfonline.com The fast-switching properties associated with certain pyrimidine-based ferroelectric liquid crystals could revolutionize flexible displays, offering response times in the microsecond range compared to the millisecond response of conventional nematic liquid crystals. aps.orgresearchgate.net This advancement is critical for developing high-refresh-rate, foldable screens and wearable sensors that can provide real-time feedback.

Development of Biocompatible and Biodegradable Pyrimidine-Based Materials

The pyrimidine scaffold is a fundamental building block in nature, most notably as a component of DNA and RNA. nih.gov This inherent biocompatibility has spurred significant research into the use of pyrimidine derivatives in the medical field, with applications ranging from anticancer to antifungal agents. nih.govnih.gov This provides a strong foundation for developing biocompatible and biodegradable materials based on this compound for biomedical applications.

Emerging research focuses on using such materials for drug delivery systems, where the liquid crystalline structure can encapsulate and release therapeutic agents in a controlled manner. mdpi.com Furthermore, the unique metabolic pathways associated with pyrimidine compounds suggest a potential for creating biodegradable electronic implants or sensors that break down naturally within the body over time, eliminating the need for surgical removal. mdpi.com The enzymatic approach to manipulating DNA structures, which are themselves based on purine (B94841) and pyrimidine units, for applications in nanorobotics and biosensing, further highlights the potential synergy between pyrimidine chemistry and biocompatible technologies. pnas.org Future work will likely explore the modification of the decyl chains to tune the material's degradation rate and ensure its metabolic byproducts are non-toxic.

Advanced Sensing Platforms Beyond Chemical Analytes

The use of liquid crystals as sensing platforms is a rapidly expanding field, leveraging their ability to amplify molecular-level events into easily detectable optical signals. researchgate.net Pyrimidine-based liquid crystals have been successfully used to create chemoresponsive sensors for detecting metal ions and other chemical species. researchgate.net However, future research aims to move beyond simple chemical detection to more complex sensing applications.

One major direction is the development of advanced biosensors. By functionalizing the surface of a this compound film, it could be used to detect the presence of specific biomolecules like proteins or pathogens. nih.gov The binding of a target analyte would disrupt the ordered liquid crystal alignment, causing a detectable change in the optical texture. This principle could lead to simple, label-free detection platforms for medical diagnostics. mdpi.comresearchgate.net Another emerging area is the development of sensors for physical stimuli. The integration of pyrimidine liquid crystals with other advanced materials, such as graphene, could create highly sensitive thermal and infrared detectors. mdpi.com The unique properties of liquid crystal emulsions also open the door to novel sensor designs for detecting pathogens or other analytes in aqueous environments. nih.gov

Synergistic Approaches: Hybrid Materials and Composites with this compound

The future of materials science lies in the creation of hybrid and composite materials that combine the best properties of different components. For this compound, this means integrating it with other materials to create synergistic systems with enhanced or entirely new functionalities.

A key area of interest is the development of organic-inorganic hybrid materials. For example, doping the liquid crystal with nanoparticles, such as silver or gold, can lead to novel materials where the properties of both components are mutually enhanced. rsc.org Such composites have shown potential in creating highly sensitive sensors that leverage effects like metal-enhanced fluorescence and surface-enhanced Raman scattering for detecting trace metals in water. rsc.org Another promising approach is the combination of pyrimidine liquid crystals with graphene. mdpi.com The exceptional electrical and thermal conductivity of graphene, combined with the stimuli-responsive nature of the liquid crystal, can lead to significant advancements in thermal sensors, flexible actuators, and environmental monitoring systems. mdpi.com These composite materials pave the way for multi-modal sensors that can detect multiple types of stimuli simultaneously, opening up transformative possibilities across health, technology, and environmental science. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Functionalize pyrimidine at position 2 with a phenyl group via Suzuki-Miyaura coupling .
  • Step 2: Introduce the decyloxy group at the para position of the phenyl ring using alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Attach the decyl chain at position 5 via halogen displacement (e.g., using POCl₃ for phosphorylation followed by alkylation) .
    Validation: Confirm purity via HPLC and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy: Confirm substituent positions and alkyl chain integration (1^1H NMR: δ 0.8–1.5 ppm for decyl protons; 13^13C NMR for carbonyl/aromatic carbons) .
  • FT-IR: Identify ether (C-O-C, ~1250 cm⁻¹) and pyrimidine ring vibrations (C=N, ~1600 cm⁻¹) .
  • Mass Spectrometry: Use HRMS to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: How can researchers resolve discrepancies in reported liquid crystalline phase transition temperatures?

Answer:
Discrepancies may arise from impurities, heating rates, or sample history. To address this:

  • Controlled DSC Studies: Perform differential scanning calorimetry (DSC) at standardized heating/cooling rates (e.g., 5°C/min) with multiple thermal cycles .
  • Statistical Analysis: Compare data across labs using ANOVA to assess variability .
  • Sample Purity: Validate via HPLC and elemental analysis to exclude side products .

Advanced: What computational models predict the self-assembly behavior of this pyrimidine derivative in nanostructured materials?

Answer:

  • Molecular Dynamics (MD): Simulate intermolecular interactions (e.g., π-π stacking of pyrimidine cores and alkyl chain packing) using force fields like CHARMM .
  • Density Functional Theory (DFT): Calculate dipole moments and polarizability to predict mesophase stability .
  • Validation: Cross-reference simulations with small-angle X-ray scattering (SAXS) data for phase morphology .

Basic: What safety protocols are critical during experimental handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, POCl₃) .
  • Waste Disposal: Segregate halogenated byproducts (e.g., from phosphorylation) for licensed hazardous waste treatment .

Advanced: How can researchers optimize catalytic conditions for large-scale coupling reactions?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (catalyst loading, temperature, solvent polarity) .
  • Kinetic Studies: Monitor reaction progress via in-situ FT-IR or GC-MS to identify rate-limiting steps .
  • Catalyst Recycling: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for reusability across multiple cycles .

Basic: What are the primary research applications of this compound?

Answer:

  • Materials Science: Study its liquid crystalline behavior for display technologies .
  • Drug Delivery: Explore micelle formation via amphiphilic self-assembly (critical micelle concentration via fluorescence assays) .

Advanced: How to address contradictory bioactivity data in enzyme inhibition studies?

Answer:

  • Assay Standardization: Use positive controls (e.g., known inhibitors) and normalize activity to protein concentration .
  • Structural Analysis: Perform X-ray crystallography or docking studies to confirm binding modes .
  • Reproducibility: Validate results across multiple cell lines or enzyme batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.